molecular formula C27H22ClN3O2S B10926288 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

Cat. No.: B10926288
M. Wt: 488.0 g/mol
InChI Key: VPGHSZZXTQMRRI-UHFFFAOYSA-N
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Description

2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiazole ring, a pyrazole ring, and multiple aromatic substituents. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiazole ring and the aromatic substituents. Common reagents used in these reactions include hydrazines, thioamides, and various aromatic aldehydes. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophilic reagents (e.g., bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in infected cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole include other heterocyclic compounds with pyrazole and thiazole rings, such as:

  • 2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-bromophenyl)-1,3-thiazole
  • 2-[3,5-bis(3-chlorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and the resulting biological activities. The presence of methoxy and chlorophenyl groups may enhance its binding affinity to molecular targets and improve its pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C27H22ClN3O2S

Molecular Weight

488.0 g/mol

IUPAC Name

2-[3,5-bis(3-methoxyphenyl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

InChI

InChI=1S/C27H22ClN3O2S/c1-17-25(19-6-4-8-22(14-19)32-2)30-31(26(17)20-7-5-9-23(15-20)33-3)27-29-24(16-34-27)18-10-12-21(28)13-11-18/h4-16H,1-3H3

InChI Key

VPGHSZZXTQMRRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=CC=C2)OC)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)OC

Origin of Product

United States

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